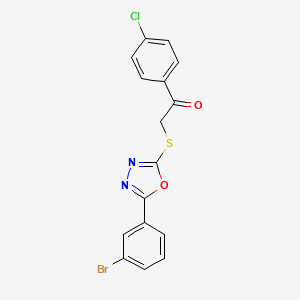
3-メトキシ-N-((5-(プロピルチオ)-4-(3-(トリフルオロメチル)フェニル)-4H-1,2,4-トリアゾール-3-イル)メチル)ベンゾアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-methoxy-N-((5-(propylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a synthetic organic molecule. It features a complex structure comprising benzamide, triazole, and trifluoromethyl phenyl groups, along with a propylthio substituent.
科学的研究の応用
Chemistry: The compound's unique structure makes it an interesting subject for studying reaction mechanisms, synthesis of analogues, and exploring new synthetic pathways.
Biology: It can be used as a probe to understand enzyme interactions due to its triazole ring, which is often seen in bioactive molecules.
Medicine: Compounds with triazole rings are significant in medicinal chemistry for their potential antiviral, antifungal, and antibacterial properties. Research might focus on its therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-N-((5-(propylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide typically involves multi-step organic reactions. These can include:
Formation of the Triazole Ring: This step often involves cyclization reactions, where a hydrazine derivative reacts with an appropriate electrophile.
Attachment of the Propylthio Group: Alkylation reactions can be used to introduce the propylthio group to the triazole ring.
Benzamide Formation: This may involve acylation reactions where the benzoyl group is introduced.
Industrial Production Methods: Industrial-scale synthesis might include more efficient routes and optimization for large-scale production. This often involves continuous flow chemistry or the use of catalysts to improve yield and reduce reaction time.
化学反応の分析
Types of Reactions it Undergoes:
Oxidation: The compound can undergo oxidation reactions, often yielding sulfoxide or sulfone derivatives due to the presence of the sulfur atom.
Reduction: Reduction reactions can transform functional groups like nitro to amines or convert carbonyl groups to alcohols.
Substitution: The benzamide and triazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Examples include potassium permanganate or hydrogen peroxide.
Reducing agents: Examples include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution reactions: These can utilize halogenating agents or organometallic reagents under controlled conditions.
Major Products Formed:
Sulfoxide or Sulfone Derivatives: From oxidation.
Amines or Alcohols: From reduction.
Halogenated Compounds: From substitution reactions.
作用機序
Mechanism: The specific mechanism by which this compound exerts its effects can vary. It can interact with biological macromolecules such as proteins or nucleic acids, leading to modulation of their activity.
Molecular Targets and Pathways: Potential targets include enzymes with active sites that accommodate the triazole ring. The trifluoromethyl group might enhance its binding affinity and selectivity.
類似化合物との比較
3-methoxy-N-((5-(methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide: Similar structure, varying only by the alkyl group.
4H-1,2,4-triazole derivatives: Many triazole-containing compounds share similar biochemical properties and can be compared based on their efficacy and binding characteristics.
Feeling like a chemist yet? What part of this compound intrigues you the most?
特性
IUPAC Name |
3-methoxy-N-[[5-propylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O2S/c1-3-10-31-20-27-26-18(13-25-19(29)14-6-4-9-17(11-14)30-2)28(20)16-8-5-7-15(12-16)21(22,23)24/h4-9,11-12H,3,10,13H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKSYVMMIJMRAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CNC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Chloro-1-spiro[1H-2-benzofuran-3,3'-piperidine]-1'-ylpropan-1-one](/img/structure/B2431762.png)


![2,4-Dihydrochromeno[4,3-c]pyrazole](/img/structure/B2431766.png)
![N-(2-fluorophenyl)-2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B2431767.png)
![1,7-dimethyl-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2431769.png)
![1-(4-{[1-(3-Fluoro-4-methylbenzoyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2431772.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide](/img/structure/B2431773.png)
![4,7-bis(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(13),4,9,11-tetraene](/img/structure/B2431775.png)

